![molecular formula C11H14BrNO3 B1374764 5-Bromo-2-butoxy-1-methyl-3-nitrobenzene CAS No. 1381944-31-5](/img/structure/B1374764.png)
5-Bromo-2-butoxy-1-methyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-butoxy-1-methyl-3-nitrobenzene is a chemical compound with the molecular formula C11H14BrNO3 . It is also known by its IUPAC name, 5-bromo-2-butoxy-1-methyl-3-nitrobenzene .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-butoxy-1-methyl-3-nitrobenzene consists of a benzene ring substituted with bromo, butoxy, methyl, and nitro groups . The exact positions of these substituents on the benzene ring are as indicated by the name of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-butoxy-1-methyl-3-nitrobenzene are not detailed in the available literature, nitro compounds in general can undergo a variety of reactions. These include reduction to amines, reactions with nucleophiles, and participation in electrophilic aromatic substitution reactions .Scientific Research Applications
Organic Synthesis
5-Bromo-2-butoxy-1-methyl-3-nitrobenzene: is a versatile compound in organic synthesis. Its bromine and nitro groups make it a valuable intermediate for various chemical reactions. For instance, the bromine atom can undergo nucleophilic substitution reactions, allowing the introduction of different functional groups . The nitro group can be reduced to an amine, providing a pathway to synthesize a wide range of aromatic amines, which are crucial in the production of dyes, pharmaceuticals, and agrochemicals.
Catalysis
This compound can serve as a ligand precursor in catalysis. By modifying the ligand sphere of a metal catalyst, researchers can influence the catalyst’s selectivity and activity. This is particularly relevant in the development of catalysts for cross-coupling reactions, such as the Suzuki–Miyaura coupling , which forms carbon-carbon bonds in the synthesis of complex organic molecules .
properties
IUPAC Name |
5-bromo-2-butoxy-1-methyl-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-3-4-5-16-11-8(2)6-9(12)7-10(11)13(14)15/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAGNQPTTFVDTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1C)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743027 |
Source
|
Record name | 5-Bromo-2-butoxy-1-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-butoxy-1-methyl-3-nitrobenzene | |
CAS RN |
1381944-31-5 |
Source
|
Record name | Benzene, 5-bromo-2-butoxy-1-methyl-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-butoxy-1-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.